molecular formula C9H9ClINO2 B2501319 Ethyl 5-amino-2-chloro-3-iodobenzoate CAS No. 2287286-35-3

Ethyl 5-amino-2-chloro-3-iodobenzoate

Cat. No.: B2501319
CAS No.: 2287286-35-3
M. Wt: 325.53
InChI Key: DPMQUGAGKDQDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2-chloro-3-iodobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with amino, chloro, and iodo groups at positions 5, 2, and 3, respectively. Its molecular formula is C₉H₉ClINO₂, with the ethyl ester group distinguishing it from methyl analogs. While direct literature on this compound is sparse, related derivatives are documented in synthetic chemistry catalogs and structural databases, suggesting its utility as a building block in organic synthesis, particularly in pharmaceutical or materials science applications . The compound’s reactivity is influenced by the electron-withdrawing effects of halogens (Cl, I) and the nucleophilic amino group, which may facilitate cross-coupling reactions or serve as a precursor for heterocyclic systems .

Properties

IUPAC Name

ethyl 5-amino-2-chloro-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO2/c1-2-14-9(13)6-3-5(12)4-7(11)8(6)10/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMQUGAGKDQDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-chloro-3-iodobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Halogenation: Introduction of chlorine and iodine atoms at specific positions on the aromatic ring.

    Amination: Introduction of the amino group at the 5-position.

    Esterification: Formation of the ethyl ester group.

The specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-chloro-3-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction can convert it to different amine forms.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (for halogen exchange) or amines (for amination) under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or different amines.

Scientific Research Applications

Ethyl 5-amino-2-chloro-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of halogen atoms and the amino group can affect its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparisons

Compound Molecular Formula Substituent Positions Key Functional Groups
This compound C₉H₉ClINO₂ 5-NH₂, 2-Cl, 3-I Ethyl ester, amino, halogens
Mthis compound C₈H₇ClINO₂ 5-NH₂, 2-Cl, 3-I Methyl ester, amino, halogens
Ethyl 4-amino-2-chloro-5-iodobenzoate C₉H₉ClINO₂ 4-NH₂, 2-Cl, 5-I Ethyl ester, amino, halogens
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ 2-OH, 3-I, 5-Cl Aldehyde, hydroxy, halogens

Table 2: Predicted Physicochemical Properties

Compound Adduct Type Predicted CCS (Ų) Notes
Mthis compound [M+H]+ 150.5 Lower steric bulk vs. ethyl analog
Mthis compound [M+Na]+ 155.7 Sodium adduct enhances polarity

Key Findings and Implications

Ester Group Impact : Ethyl esters generally confer higher lipophilicity than methyl analogs, influencing solubility and membrane permeability in drug design .

Positional Isomerism: The amino group’s position (4 vs. 5) significantly alters electronic properties, affecting regioselectivity in reactions like iodination or amidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.